2-amino-1-(1,3-benzodioxol-5-yl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
2-Amino-1-(1,3-benzodioxol-5-yl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a 1,3-benzodioxol-5-yl substituent at position 1 and a hexyl carboxamide chain at position 2. This compound is structurally related to synthetic cathinones (e.g., ephylone, ) but differs in its pyrroloquinoxaline core, which is associated with diverse pharmacological and material science applications .
Properties
Molecular Formula |
C24H25N5O3 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-amino-1-(1,3-benzodioxol-5-yl)-N-hexylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C24H25N5O3/c1-2-3-4-7-12-26-24(30)20-21-23(28-17-9-6-5-8-16(17)27-21)29(22(20)25)15-10-11-18-19(13-15)32-14-31-18/h5-6,8-11,13H,2-4,7,12,14,25H2,1H3,(H,26,30) |
InChI Key |
RXKLUFAEEGQNCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=C(C=C4)OCO5)N |
Origin of Product |
United States |
Preparation Methods
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers due to its rarity and uniqueness .
Chemical Reactions Analysis
Reactivity:: The compound likely undergoes various reactions typical of pyrrolo[2,3-b]quinoxalines. These may include oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:: Specific reagents and conditions would depend on the desired modifications. general reagents like strong acids, bases, and transition metal catalysts are commonly employed.
Major Products:: The major products formed during these reactions would vary based on the specific reaction conditions and substituents. Further experimental data would be needed to provide precise details.
Scientific Research Applications
Chemistry:: Researchers explore its potential as a building block for novel organic materials or as a scaffold for drug design.
Biology and Medicine:: While direct applications are limited, understanding its biological interactions could lead to insights into related compounds’ pharmacological properties.
Industry:: Currently, no industrial applications exist, but its unique structure may inspire future innovations.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains elusive. Further studies are necessary to identify molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally similar pyrroloquinoxaline derivatives based on substituent variations, molecular properties, and functional data (Table 1).
Table 1: Structural and Functional Comparison of Pyrroloquinoxaline Derivatives
Key Structural and Functional Insights
Substituent Effects on Adsorption and Bioactivity: The 1,3-benzodioxol-5-yl group in the target compound may enhance adsorption at metal/electrolyte interfaces due to its electron-rich aromatic system, similar to 4-aminophenyl derivatives achieving 91% corrosion inhibition .
Electron-Donating vs. Electron-Withdrawing Groups: Methoxy () and amino () substituents improve solubility and electron density, whereas chloro groups () increase steric hindrance and may reduce bioavailability.
Heteroaromatic Modifications :
- Furyl () and benzodioxol (target compound) substituents introduce distinct π-π stacking capabilities, critical for interactions in corrosion inhibition or receptor binding .
Biological Activity :
- Fluorinated analogs () demonstrate targeted bioactivity (e.g., SIRT3 activation), suggesting that halogenation could be leveraged for therapeutic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
